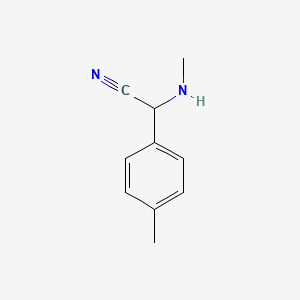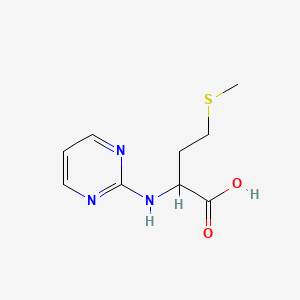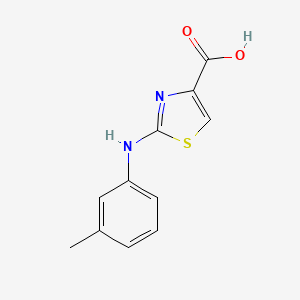
Methyl 2-(1,5-naphthyridin-2-yl)acetate
Descripción general
Descripción
Methyl 2-(1,5-naphthyridin-2-yl)acetate, also known as MNAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNAA is a heterocyclic compound that belongs to the family of naphthyridines, which are known to possess a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
C-C Bond Forming Reactions
Methyl 2-(1,5-naphthyridin-2-yl)acetate has been studied in the context of C-C bond-forming reactions. In a study by Patra & Bera (2007), an aldol-like addition reaction mediated by a [Ru2(CO)4]2+ core at room temperature was reported. This process resulted in C-C-coupled compounds involving 2-methyl-1,8-naphthyridine derivatives.
Synthesis of Metal Ion Complexes
The molecule has also been used in the synthesis of metal ion complexes. In research by Swamy et al. (2006), derivatives of 1,8-naphthyridine reacted with acetates of various metals (Mn, Co, Ni, Cu, Zn) to yield metal ion complexes of definite composition. These were characterized using various analytical techniques.
Ligand Construction for Ru(II) Complexes
The use of 1,5-naphthyridine, closely related to the target compound, in the construction of bidentate and tridentate ligands for Ru(II) complexes, was explored by Singh & Thummel (2009). These ligands were synthesized using Stille coupling or Friedlander condensation methodologies.
Potential Antimicrobial Agents
The antimicrobial potential of derivatives of 1,8-naphthyridine was studied by Karabasanagouda & Adhikari (2006). Several new compounds were synthesized and showed promising activities against pathogenic strains, suggesting potential as antimicrobials.
Molecular and Chemical Properties Studies
The molecular and chemical properties of a similar compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate, were extensively studied using experimental and theoretical methods by Gültekin et al. (2020). This research provides insights into the electrophilic and nucleophilic nature of such compounds.
Inhibitory Action Against Efflux Pumps in Bacteria
A study by Oliveira-Tintino et al. (2020) evaluated the inhibitory action of 1,8-naphthyridine sulfonamides against efflux pumps in multiresistant Staphylococcus aureus strains. These findings suggest a potential role in combating bacterial resistance.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-(1,5-naphthyridin-2-yl)acetate are currently unknown. This compound is a derivative of the 1,5-naphthyridine class , which is known to exhibit a variety of biological activities.
Mode of Action
As a 1,5-naphthyridine derivative, it may interact with its targets through hydrogen bonding . .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(1,5-naphthyridin-2-yl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand coordinating to metal ions such as Pd(II), forming complexes that can affect biochemical pathways . These interactions are essential for understanding the compound’s role in biological systems and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of various enzymes and proteins within the cell, leading to changes in cellular behavior and function . These effects are critical for understanding how the compound can be used in therapeutic contexts and its potential side effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways and gene expression. For example, its interaction with metal ions and subsequent formation of complexes can alter the activity of enzymes involved in critical cellular processes . Understanding these molecular mechanisms is vital for developing targeted therapies and predicting the compound’s behavior in biological systems.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, the compound’s effects can change over time due to its stability and degradation products. Long-term studies have shown that the compound can have lasting effects on cellular function, which are essential for understanding its potential therapeutic applications and side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes. At high doses, the compound can exhibit toxic or adverse effects, which are crucial for determining safe and effective dosage ranges for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding how the compound is processed within the body and its potential effects on overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These factors are important for understanding how the compound exerts its effects and its potential therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in predicting its effects on cellular processes and its potential therapeutic applications .
Propiedades
IUPAC Name |
methyl 2-(1,5-naphthyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-8-4-5-9-10(13-8)3-2-6-12-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLYPVCCYRBJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)





![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)






